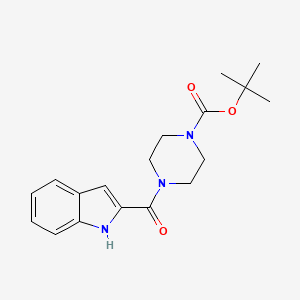

叔丁基 4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯

描述

“Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate” is a chemical compound . It is a derivative of N-Boc piperazine . The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . Two derivatives of N-Boc piperazine, an ester derivative, i.e., “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and a hydrazide derivative “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” were also synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . For example, the molecule of “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” involved several steps including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, and Horner–Wadsworth–Emmons olefination .科学研究应用

合成和结构分析

合成和表征:叔丁基 4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯及其衍生物已使用各种光谱方法(如 FT-IR、NMR 和 LCMS)进行合成和表征。这些化合物的晶体结构已使用 X 射线衍射分析确定,揭示了不同的分子形状和分子间相互作用 (Kulkarni 等人,2016)。

分子结构分析:对不同叔丁基哌嗪-1-羧酸酯衍生物的分子结构的研究表明了典型的键长和键角。这一知识对于理解这些化合物的反应性和潜在应用至关重要 (Mamat 等人,2012)。

生物和制药应用

抗菌和抗真菌活性:研究表明,叔丁基 4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯衍生物对多种微生物表现出中等抗菌和抗真菌活性。这为其在开发新的抗菌剂中使用开辟了潜在途径 (Kulkarni 等人,2016)。

骨质疏松相关疾病中的潜力:一种特殊的衍生物,叔丁基 4-(3-[1H-吲哚-2-羰基]苯甲酰)哌嗪-1-羧酸酯 (OA10),已被发现可以抑制破骨细胞形成和骨吸收,表明其作为骨质疏松相关溶骨性疾病的治疗药物的潜力 (Jiang 等人,2014)。

神经药理学特性:一些吲哚丁胺衍生物,包括叔丁基 4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯,已被发现是高度选择性和有效的 5-HT(1A) 激动剂。这些化合物作为情绪障碍研究中的潜在药理学工具显示出前景 (Heinrich 等人,2004)。

工业和化学应用

缓蚀:对叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯的研究表明,其作为酸性环境中碳钢的缓蚀剂是有效的。它在金属表面形成保护层的能力表明其在工业应用中的潜力 (Praveen 等人,2021)。

酰化反应中的催化:含有叔丁基 4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯的化合物已在酰化反应中有效用作催化剂。这一应用突出了它们在合成有机化学中的潜在用途 (Mennenga 等人,2015)。

未来方向

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .

作用机制

Target of Action

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that has been found to be a potential precursor to biologically active natural products Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Mode of Action

It is known that indole derivatives interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their wide spectrum of biological activities

Result of Action

Indole derivatives are known to have various biological effects, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities

生化分析

Biochemical Properties

Indole derivatives, which this compound is a part of, have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities

Cellular Effects

Indole derivatives have been shown to have a significant impact on cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives, which this compound is a part of, show various biologically vital properties

属性

IUPAC Name |

tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)15-12-13-6-4-5-7-14(13)19-15/h4-7,12,19H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBPNZGKNDGZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)